Americium dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

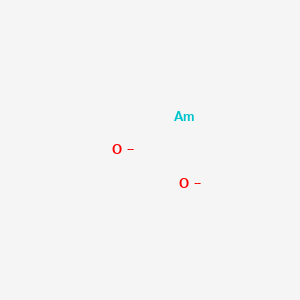

Americium dioxide is a black compound of americium, represented by the chemical formula AmO₂. In its solid state, it adopts a fluorite structure similar to calcium fluoride. This compound is primarily used as a source of alpha particles and is a significant material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of americium dioxide typically begins with dissolving americium in hydrochloric acid. The excess acid is then neutralized using ammonium hydroxide. A saturated oxalic acid solution is added to precipitate americium (III) oxalate crystals. These crystals are then filtered, washed, and partially dried. The americium oxalate is subsequently calcinated in a platinum boat, first dried at 150°C and then heated to 350°C. The temperature is further increased to 800°C to ensure complete conversion to this compound .

Industrial Production Methods: Industrial production of this compound involves a fully automated chemical process developed by nuclear researchers. This process is implemented at nuclear sites such as Sellafield in the UK, ensuring efficient and safe production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Americium dioxide undergoes various chemical reactions, including oxidation and reduction. It can react with oxygen to form this compound from metallic americium. Additionally, it can be involved in substitution reactions where it forms compounds with other elements .

Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, ammonium hydroxide, and oxalic acid. The conditions typically involve controlled temperatures ranging from 150°C to 800°C to ensure complete reactions .

Major Products: The major product formed from the reactions involving this compound is the compound itself, AmO₂. Other products can include various americium oxalates and other americium compounds depending on the specific reactions .

Wissenschaftliche Forschungsanwendungen

Americium dioxide has a wide range of applications in scientific research:

Chemistry: It is used as a source of alpha particles in various chemical experiments and studies.

Biology and Medicine: While its use in medicine is limited, its alpha radiation properties are utilized in certain types of radiation therapy for cancer treatment.

Industry: this compound is extensively used in ionizing smoke detectors due to its insolubility in water, making it safe to handle.

Wirkmechanismus

The mechanism by which americium dioxide exerts its effects is primarily through the emission of alpha particles. These particles interact with surrounding materials, causing ionization and other chemical changes. The molecular targets and pathways involved include the interaction of alpha particles with atomic nuclei, leading to various nuclear reactions .

Vergleich Mit ähnlichen Verbindungen

- Plutonium dioxide (PuO₂)

- Curium dioxide (CmO₂)

Comparison: Americium dioxide is similar to plutonium dioxide and curium dioxide in terms of its fluorite crystal structure and its use as a source of alpha particles. this compound is unique in its specific applications, such as its extensive use in smoke detectors and potential use in RTGs for space exploration .

Eigenschaften

CAS-Nummer |

12005-67-3 |

|---|---|

Molekularformel |

AmO2-4 |

Molekulargewicht |

275.060 g/mol |

IUPAC-Name |

americium;oxygen(2-) |

InChI |

InChI=1S/Am.2O/q;2*-2 |

InChI-Schlüssel |

ZOWLEBRGBVSOFL-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[Am] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)

![Methyl 3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13753163.png)